![molecular formula C19H24N2O5S2 B4084093 N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B4084093.png)
N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide
Overview
Description
N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide, also known as MPSS, is a chemical compound that has been widely researched for its potential as a therapeutic agent. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for various scientific applications. In
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide involves the inhibition of several key signaling pathways involved in cell growth and survival. N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide also inhibits the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide has been found to inhibit the activity of the nuclear factor-kappa B (NF-kB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide has a variety of biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, and the inhibition of inflammation and angiogenesis. N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide has been found to have a high affinity for the sulfonylurea receptor (SUR1), which is expressed in various tissues, including the pancreas, heart, and brain. N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide has also been found to have a high affinity for the transient receptor potential melastatin 7 (TRPM7) ion channel, which is involved in various physiological processes, including cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide has several advantages for lab experiments, including its well-established synthesis method, its ability to inhibit cell growth and survival, and its potential as a therapeutic agent for various diseases. However, N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide also has some limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for various diseases, and the further exploration of its mechanism of action. Additionally, the development of new methods for the synthesis of N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide and its analogs could lead to more efficient and cost-effective production of this compound. Overall, N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide is a promising candidate for various scientific research applications, and further research is needed to fully explore its potential as a therapeutic agent.
Scientific Research Applications
N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising applications of N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide is in the treatment of cancer. Studies have shown that N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide has also been found to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of inflammatory diseases and angiogenesis-related disorders.
properties
IUPAC Name |
N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-20(27(22,23)16-9-5-3-6-10-16)18-15-17(11-12-19(18)26-2)28(24,25)21-13-7-4-8-14-21/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNNITJTDPGVCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)-N-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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